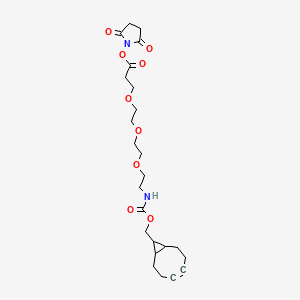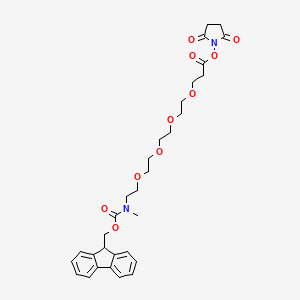
3-(5-hydroxy-2,3-dihydroinden-1-ylidene)-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of GR105659X involves several steps, starting with the preparation of the core structure. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of GR105659X.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
GR105659X undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GR105659X has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of TrkA kinase and other related kinases.
Biology: It is used to investigate the role of TrkA kinase in various biological processes, including cell signaling and growth.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It may be used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of GR105659X involves the inhibition of TrkA kinase . This kinase is involved in various cellular processes, including cell growth and differentiation. By inhibiting TrkA kinase, GR105659X can modulate these processes, leading to potential therapeutic effects. The molecular targets and pathways involved include the TrkA signaling pathway and downstream effectors.
Comparison with Similar Compounds
GR105659X can be compared with other TrkA kinase inhibitors. Some similar compounds include:
GW441756: Another TrkA kinase inhibitor with similar inhibitory effects.
K252a: A well-known TrkA kinase inhibitor used in various research studies.
CEP-701: A TrkA kinase inhibitor with potential therapeutic applications.
GR105659X is unique due to its specific chemical structure and inhibitory profile, which may offer advantages in certain research and therapeutic contexts.
Properties
Molecular Formula |
C17H13NO2 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-(5-hydroxy-2,3-dihydroinden-1-ylidene)-1H-indol-2-one |
InChI |
InChI=1S/C17H13NO2/c19-11-6-8-12-10(9-11)5-7-13(12)16-14-3-1-2-4-15(14)18-17(16)20/h1-4,6,8-9,19H,5,7H2,(H,18,20) |
InChI Key |
VZCJCGYMMSXPBM-UHFFFAOYSA-N |
SMILES |
O=C1NC2=C(C=CC=C2)/C1=C3CCC4=C\3C=CC(O)=C4 |
Canonical SMILES |
C1CC(=C2C3=CC=CC=C3NC2=O)C4=C1C=C(C=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GR-105659-X; GR105659 X; GR 105659X; GR105659X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








